4-[2-(Dimethylamino)ethyl]benzene-1,2-diol hydrobromide
Overview
Description
4-[2-(Dimethylamino)ethyl]benzene-1,2-diol hydrobromide is an organic compound with the molecular formula C10H16BrNO2 It is a derivative of dopamine, a significant neurotransmitter, and is structurally related to other catecholamines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Dimethylamino)ethyl]benzene-1,2-diol hydrobromide typically involves the alkylation of catechol (benzene-1,2-diol) with 2-(dimethylamino)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Dimethylamino)ethyl]benzene-1,2-diol hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[2-(Dimethylamino)ethyl]benzene-1,2-diol hydrobromide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in neurotransmission and its effects on biological systems.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-[2-(Dimethylamino)ethyl]benzene-1,2-diol hydrobromide involves its interaction with various molecular targets, including receptors and enzymes. The compound can act as an agonist or antagonist at specific receptors, modulating their activity and influencing cellular signaling pathways. It can also inhibit or activate enzymes involved in neurotransmitter synthesis and metabolism, thereby affecting neurotransmission.
Comparison with Similar Compounds
4-[2-(Dimethylamino)ethyl]benzene-1,2-diol hydrobromide is unique compared to other similar compounds due to its specific structural features and chemical properties. Similar compounds include:
N,N-Dimethyldopamine: A structurally related compound with similar biological activity.
4-[2-(Dipropylamino)ethyl]benzene-1,2-diol: Another derivative with different pharmacological properties.
Epinephrine and Norepinephrine: Naturally occurring catecholamines with distinct physiological roles.
Properties
IUPAC Name |
4-[2-(dimethylamino)ethyl]benzene-1,2-diol;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.BrH/c1-11(2)6-5-8-3-4-9(12)10(13)7-8;/h3-4,7,12-13H,5-6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOVIRHSZCTSQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CC(=C(C=C1)O)O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70851364 | |
Record name | 4-[2-(Dimethylamino)ethyl]benzene-1,2-diol--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70851364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50309-53-0 | |
Record name | 4-[2-(Dimethylamino)ethyl]benzene-1,2-diol--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70851364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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